4-(3-Chloropropyl)oxane
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Overview
Description
4-(3-Chloropropyl)oxane is an organic compound with the molecular formula C₈H₁₅ClOThe compound features a chloropropyl group attached to the oxane ring, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloropropyl)oxane typically involves the reaction of oxane with 3-chloropropyl acetate in the presence of a base such as potassium hydroxide at elevated temperatures (around 150°C). This reaction yields the desired product along with by-products like water, potassium chloride, and potassium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloropropyl)oxane can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the chloropropyl group can lead to the formation of propyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include amine or thiol derivatives of oxane.
Oxidation Reactions: Products include hydroxylated or carbonylated oxane derivatives.
Reduction Reactions: Products include propyl-substituted oxane derivatives.
Scientific Research Applications
4-(3-Chloropropyl)oxane has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules and the study of biological pathways.
Medicine: It is investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-(3-Chloropropyl)oxane involves its ability to undergo various chemical reactions, leading to the formation of new compounds with different biological and chemical properties. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .
Comparison with Similar Compounds
Similar Compounds
Oxetane: A four-membered ring with three carbon atoms and one oxygen atom. It is less stable than oxane and has different reactivity.
Tetrahydrofuran: A five-membered ring with four carbon atoms and one oxygen atom. It is more polar and has different solvent properties.
Pyran: A six-membered ring with two double bonds and one oxygen atom.
Uniqueness of 4-(3-Chloropropyl)oxane
This compound is unique due to its specific structure, which combines the stability of the oxane ring with the reactivity of the chloropropyl group. This combination makes it a versatile intermediate for various chemical syntheses and applications .
Properties
Molecular Formula |
C8H15ClO |
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Molecular Weight |
162.66 g/mol |
IUPAC Name |
4-(3-chloropropyl)oxane |
InChI |
InChI=1S/C8H15ClO/c9-5-1-2-8-3-6-10-7-4-8/h8H,1-7H2 |
InChI Key |
WSVJCGXYPXVKBP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CCCCl |
Origin of Product |
United States |
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